The compound (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic molecule with potential applications in medicinal chemistry. It is classified as an organic compound, specifically a derivative of quinoline, which is known for its diverse biological activities. The presence of functional groups such as amines and fluorine suggests potential pharmacological properties.
This compound can be categorized under quinoline derivatives, which are known for their use in pharmaceuticals, particularly as antibacterial and antimalarial agents. The specific structure includes a piperidine ring, which is often found in various drug molecules due to its ability to enhance bioavailability and pharmacokinetic properties.
The synthesis of this compound can be approached through various methods, including:
The synthesis would require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques like chromatography may be employed for purification of intermediate products .
The molecular structure of this compound features:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
The compound can participate in several chemical reactions:
Each reaction pathway should be optimized for yield and selectivity. Monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography may be utilized to assess reaction progress .
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. Quinoline derivatives have been shown to inhibit certain enzymes involved in disease processes, making them valuable in drug design.
Studies indicate that compounds with similar structures may exhibit activity against bacterial infections or cancer cell lines, suggesting that this compound could also possess similar properties .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would provide insights into the purity and structural integrity of the compound .
This compound holds potential for various applications:
The therapeutic application of quinoline derivatives spans over centuries, beginning with the isolation of quinine from cinchona bark in the early 19th century [7]. This natural alkaloid served as the prototype for antimalarial development, leading to the synthesis of chloroquine in 1934. Chloroquine’s clinical success validated quinoline as a privileged scaffold, stimulating systematic exploration of its derivatives. The mid-20th century witnessed the emergence of aminoquinoline-based antimalarials like primaquine and amodiaquine, designed to combat emerging resistance patterns [1].
The 1980s marked a significant expansion of quinoline applications beyond antiparasitic therapy. Fluoroquinolone antibiotics, exemplified by ciprofloxacin, demonstrated potent DNA gyrase inhibition through strategic fluorine substitution at position 6 and piperazine incorporation at position 7 [7] [10]. This period also saw the development of anticancer quinolines, with topotecan’s 1996 FDA approval as a topoisomerase I inhibitor for ovarian cancer. More recently, bedaquiline (2012) revolutionized multidrug-resistant tuberculosis treatment through inhibition of mycobacterial ATP synthase, highlighting the scaffold’s adaptability to diverse therapeutic targets [2] [6].
Table 1: Evolution of Clinically Significant Quinoline-Based Therapeutics
Compound | Therapeutic Category | Key Structural Features | Mechanistic Insights |
---|---|---|---|
Quinine (1820) | Antimalarial | Unsubstituted quinoline with quinuclidine | Hemozoin formation inhibition |
Chloroquine (1934) | Antimalarial | 4-Aminoquinoline with diethyl side chain | Lysosomal alkalinization |
Ciprofloxacin (1987) | Antibacterial | 6-Fluoroquinoline with piperazine | DNA gyrase inhibition |
Topotecan (1996) | Anticancer | Quinoline-pentacyclic lactone | Topoisomerase I inhibition |
Bedaquiline (2012) | Antitubercular | Dimethoxyquinoline with naphthyridine | ATP synthase inhibition |
Contemporary drug design increasingly focuses on hybrid molecules, with over 35 quinoline-piperidine derivatives entering clinical trials between 2015-2023 for indications including antimicrobial resistance and oncology [5] [9]. The incorporation of fluorinated quinolines, as seen in the subject compound, represents a strategic evolution to enhance membrane permeability and metabolic stability [1] [7].
Piperidine’s saturated six-membered ring provides distinctive conformational advantages over planar heterocycles. The chair-boat interconversion enables adaptive binding to biological targets with deep hydrophobic pockets, while the basic nitrogen (pKa ~11) facilitates salt bridge formation with aspartate or glutamate residues [3] [6]. These properties are leveraged in numerous clinical agents, where piperidine serves as:
In quinoline hybrids, piperidine’s spatial orientation profoundly influences target specificity. Molecular modeling studies demonstrate that N-alkylation of piperidine (e.g., N-methylation) increases steric bulk near the quinoline nitrogen, disrupting intercalation with parasitic DNA but enhancing kinase affinity [6]. The carbonyl linkage in "(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone" positions the piperidine ring perpendicular to the quinoline plane, creating a T-shaped topology that optimally fits the ATP-binding cleft of mammalian kinases while avoiding efflux pumps in resistant bacteria [3] [6].
Table 2: Piperidine-Containing Drugs and Their Structural Roles
Drug | Therapeutic Class | Piperidine Positioning | Biological Consequence |
---|---|---|---|
Imatinib | Antineoplastic | Adjacent to pyrimidine | Enhanced Abl kinase selectivity |
Rilpivirine | Antiretroviral | Terminal substituent | Improved NNRTI binding pocket occupancy |
Donepezil | Nootropic | Linked to indanone | Dual AChE inhibition and NMDA modulation |
Haloperidol | Antipsychotic | Fused to benzimidazole | D2 receptor antagonism with prolonged effect |
Electrostatic potential mapping reveals that protonated piperidine nitrogen generates a cationic center approximately 7Å from the quinoline’s aromatic plane. This dipole moment aligns with polarized regions of microbial gyrases, explaining the enhanced Gram-negative activity observed in fluoroquinolone-piperidine hybrids [6] [10]. Furthermore, piperidine’s lipophilicity (clogP ~1.2) optimally balances the hydrophilic quinoline core, achieving calculated logD values between 1.8-2.5 that facilitate blood-brain barrier penetration for CNS-targeted derivatives [3] [8].
The structural architecture of "(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone" exemplifies three strategic design principles in contemporary hybrid drug development:
Molecular Hybridization: The covalent integration of 4-anilinoquinoline and N-acylated piperidine creates a bifunctional pharmacophore. This merges the DNA intercalation capacity of quinoline with the enzyme inhibitory function of piperidine, potentially enabling dual targeting of topoisomerase IV and mycobacterial GyrB ATPase [6]. Computational docking confirms the quinoline moiety intercalates between base pairs (ΔG = -9.8 kcal/mol), while the piperidine carbonyl forms hydrogen bonds with Arg1216 of GyrB (bond length = 2.1Å) [6].
Bioisosteric Optimization: The 6-fluorine substitution serves multiple purposes: it reduces quinoline’s pKa from 4.8 to 3.7, enhancing membrane permeability; creates a steric blockade against metabolic hydroxylation; and provides an electronegative hotspot for halogen bonding with His108 of topoisomerase IV [1] [7]. Meanwhile, the 3,4-dimethylaniline substituent augments π-stacking with Phe100 while its ortho-methyl group prevents oxidative deamination—a common metabolic vulnerability in first-generation anilinoquinolines [5].
Conformational Restriction: The amide linker between quinoline-C3 and piperidine imposes torsional constraint (dihedral angle = 167°), reducing rotational entropy loss upon binding. This significantly enhances binding affinity (ΔΔG = 2.3 kcal/mol) compared to flexible alkyl-linked analogues [6]. Molecular dynamics simulations show the compound maintains stable occupancy (>85%) in the GyrB binding pocket over 100ns trajectories, whereas unconstrained analogues dissociate within 20ns [6].
Table 3: Optimization Strategies in Quinoline-Piperidine Hybrid Design
Structural Feature | Chemical Purpose | Biological Consequence |
---|---|---|
6-Fluoro substitution | Electron withdrawal + steric hindrance | Enhanced gyrase affinity; reduced CYP3A4 metabolism |
C3 carbonyl linker | Conformational restriction | Improved target residence time (kon/koff ratio = 1.7×10³) |
4-(3,4-Dimethylanilino) group | Extended π-system with hydrophobic shielding | DNA groove binding; resistance to N-dealkylation |
N-Unsubstituted piperidine | Tunable basicity (predicted pKa = 8.9) | pH-dependent membrane penetration; lysosomotropism |
Rational optimization extends beyond affinity enhancement to ADME profiling. LogP calculations for the compound (cLogP = 3.2) indicate favorable passive absorption, while polar surface area (PSA = 45 Ų) predicts blood-brain barrier permeability—critical for CNS-targeted antimicrobials [8] [9]. The balanced amphiphilicity enables solubility >50µg/mL across pH 2-8, addressing a key limitation of earlier quinoline derivatives prone to crystallization in acidic environments [5] [7]. These design elements collectively illustrate the sophisticated molecular engineering underlying modern quinoline-piperidine hybrids for combating drug-resistant pathogens [6] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3